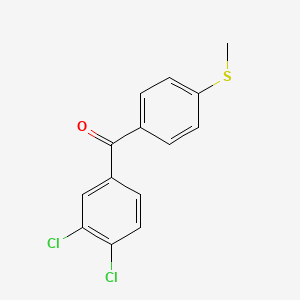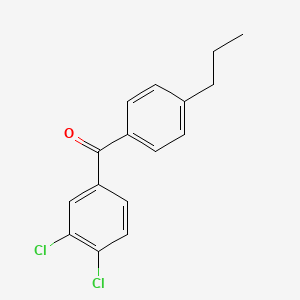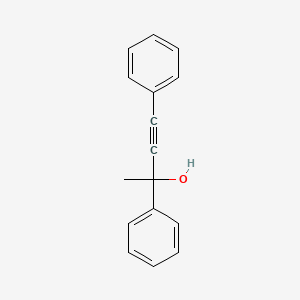
2,4-Diphenylbut-3-yn-2-ol
Übersicht
Beschreibung
2,4-Diphenylbut-3-yn-2-ol is a chemical compound with the linear formula C16H14O . It has a molecular weight of 222.289 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 2,4-Diphenylbut-3-yn-2-ol has been explored in various studies. For instance, one study discussed the reaction between iodoarenes and acetylenes mediated by palladium . Another study mentioned the alkynylation of aldehydes mediated by zinc and allyl bromide .Molecular Structure Analysis
The molecular structure of 2,4-Diphenylbut-3-yn-2-ol is represented by the linear formula C16H14O . The molecular weight of this compound is 222.289 .Chemical Reactions Analysis
The chemical reactions involving 2,4-Diphenylbut-3-yn-2-ol have been studied in various contexts. For example, one study discussed the reaction of 2-methylbut-3-yn-2-ol with acetylacetone, which yielded a bifuran, ethyl acetoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Diphenylbut-3-yn-2-ol include its molecular weight of 222.289 and its linear formula C16H14O .Wissenschaftliche Forschungsanwendungen
Solvent-Free Synthesis of Tertiary Propargylic Alcohols
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of tertiary propargylic alcohols.
Summary of the Application
2,4-Diphenylbut-3-yn-2-ol is used in the alkynylation of arylacetylenes with ketones promoted by tert-BuOK under solvent-free conditions . This method is considered a green synthesis as it is applicable to many kinds of aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols .
Methods of Application
The reaction is carried out under solvent-free conditions, which is beneficial for the environment and simplifies product purification . After the reaction is complete, the resulting mixture is isolated by flash column chromatography over silica gel .
Results or Outcomes
The method was found to be mild and efficient, providing good to excellent yields of tertiary propargylic alcohols . For example, 2,4-diphenylbut-3-yn-2-ol was obtained in an 81% yield .
Electro-Oxidative Synthesis of Unsymmetrical Alkyne-1,4-diones
Scientific Field
This application is in the field of Electrochemistry and Organic Synthesis , specifically in the synthesis of unsymmetrical alkyne-1,4-diones.
Summary of the Application
2,4-Diphenylbut-3-yn-2-ol is used in the electro-oxidative synthesis of unsymmetrical alkyne-1,4-diones via sequential ring formation and cleavage .
Methods of Application
The electrochemical reactions were performed under air using pre-dried glassware . The reactants were taken in an oven-dried undivided reaction tube dissolved in MeCN solvent .
Results or Outcomes
The detailed results or outcomes of this application were not provided in the source . However, the method is presented as a new approach for the synthesis of unsymmetrical alkyne-1,4-diones .
Eigenschaften
IUPAC Name |
2,4-diphenylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABQYUTWQPLER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383169 | |
| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenylbut-3-yn-2-ol | |
CAS RN |
5876-69-7 | |
| Record name | 2,4-Diphenyl-but-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



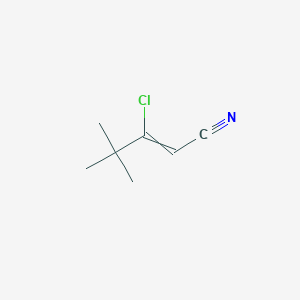
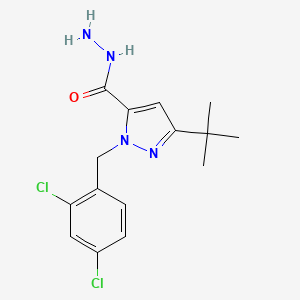
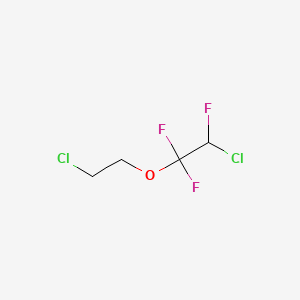
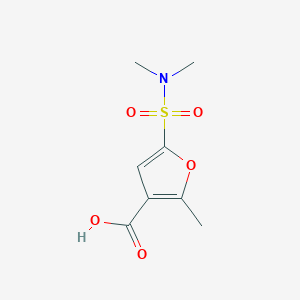
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B1597505.png)
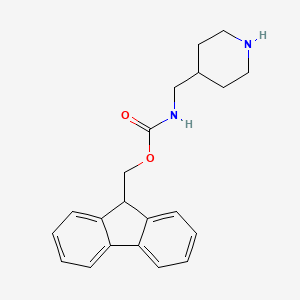
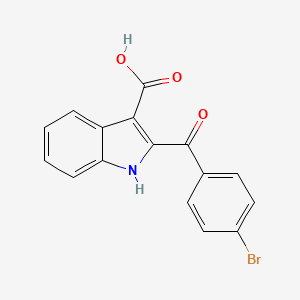
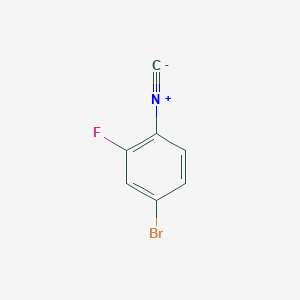
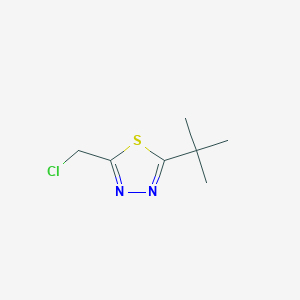
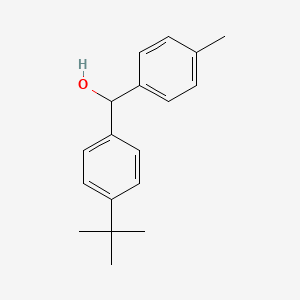
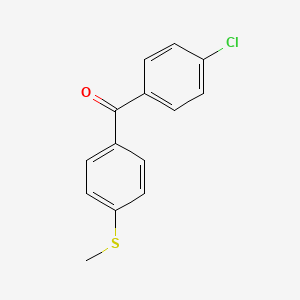
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
